2-(Pyridin-3-yl)ethanamine hydrochloride
Description
2-(Pyridin-3-yl)ethanamine hydrochloride is a substituted ethylamine derivative featuring a pyridine ring at the 3-position of the ethylamine backbone, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₇H₁₁ClN₂ (monoisotopic mass: ~158.06 g/mol), and it is structurally characterized by a planar pyridine ring conjugated to an ethylamine chain. This compound is often utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting neurotransmitter receptors or enzymes involving aromatic amine interactions.
Properties
IUPAC Name |
2-pyridin-3-ylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVIIDSDPBHPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661511 | |
| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-16-0 | |
| Record name | 2-(Pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Pyridin-3-yl)ethanamine hydrochloride, a compound belonging to the class of pyridine derivatives, has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including its antimicrobial, anticancer, and neurological effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 155.63 g/mol. The compound features a pyridine ring that enhances its lipophilicity, allowing it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. For instance, it may inhibit enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, which can affect neurological functions .
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Table 1: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Pyridin-3-yl)ethanamine HCl | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by activating specific signaling pathways.
Case Study: In Vitro Evaluation
In a study evaluating the cytotoxic effects of this compound on MDA-MB-453 breast cancer cells, the compound exhibited an IC value of approximately 40 µM, indicating significant antiproliferative activity . The mechanism was linked to the inhibition of key proteins involved in cell cycle regulation.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-453 | 40 | Apoptosis via caspase activation |
| A431 | <30 | Inhibition of proliferation signaling |
| HT29 | <25 | Induction of oxidative stress |
Neurological Effects
The compound has also been studied for its potential effects on neurological disorders. Its interaction with neurotransmitter receptors suggests a role in modulating mood and cognitive functions. Preliminary studies indicate that it may enhance serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders .
Comparison with Similar Compounds
Table 1: Key Comparative Data
Key Differences and Implications
Aromatic System Variations
- Pyridine vs. Indole/Pyrrolopyridine : The pyridine ring in the target compound offers a lone pair on nitrogen for H-bonding but lacks the π-π stacking capacity of indole or fused heterocycles (e.g., pyrrolopyridine in ). This reduces its affinity for hydrophobic pockets but enhances interactions with polar residues like ASP/GLU in enzymes.
- Hybrid Systems : Compounds like 2-[5-Chloro-2-(pyridin-3-yl)-1H-indol-3-yl]ethanamine hydrochloride () combine pyridine and indole, enabling dual binding modes (e.g., intercalation and H-bonding), unlike the simpler pyridine-ethylamine structure.
Substituent Effects
Physicochemical Properties
- Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride forms.
- Thermal Stability : Pyridine derivatives generally have higher melting points (~250–300°C) compared to indole analogues (~200°C) due to stronger crystal packing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
